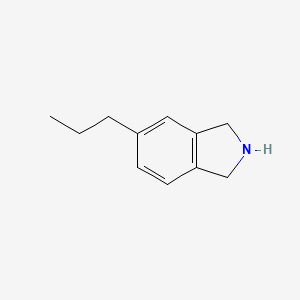

5-Propyl-2,3-dihydro-1H-isoindole

Description

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

5-propyl-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C11H15N/c1-2-3-9-4-5-10-7-12-8-11(10)6-9/h4-6,12H,2-3,7-8H2,1H3 |

InChI Key |

AAWXIKFUIAUMBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=C(CNC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-2,3-dihydro-1H-isoindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like preparative thin-layer chromatography on silica gel can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Propyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoindole-1,3-dione derivatives.

Reduction: Reduction reactions can convert it to fully saturated isoindoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the isoindole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Isoindole-1,3-dione derivatives.

Reduction: Isoindoline derivatives.

Substitution: Halogenated or nitro-substituted isoindole derivatives.

Scientific Research Applications

5-Propyl-2,3-dihydro-1H-isoindole has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its potential as a pharmacophore in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Propyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with dopamine receptors, influencing neurotransmission pathways . The exact pathways and molecular targets depend on the specific derivatives and their functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 5-Propyl-2,3-dihydro-1H-isoindole and analogous compounds, based on structural features, commercial availability, and inferred properties:

Key Findings:

- Dione vs. Non-Dione Derivatives: The dione variant (5-Propyl-2,3-dihydro-1H-indole-2,3-dione) introduces electron-withdrawing ketone groups, which may reduce nucleophilicity but improve stability under acidic conditions .

Biological Activity

5-Propyl-2,3-dihydro-1H-isoindole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H15N

Molecular Weight: 187.25 g/mol

IUPAC Name: this compound

The structure of this compound features a bicyclic isoindole framework, which is known to influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects . It shows promise as a modulator of neurotransmitter systems, particularly in relation to serotonin receptors. Studies have indicated that derivatives of isoindoles can interact with serotonin receptor subtypes (5-HT1A and 5-HT7), which are crucial for mood regulation and anxiety disorders .

The biological activity of this compound may be attributed to its ability to bind to specific receptors and enzymes. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a significant role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), thereby influencing various physiological responses such as neurotransmission and inflammation .

Table: Summary of Biological Activity Studies

Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound, various concentrations were tested against Staphylococcus aureus and Escherichia coli. The results indicated that higher concentrations resulted in significant growth inhibition, demonstrating its potential as an antimicrobial agent.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research could focus on:

- In vivo studies to evaluate the therapeutic potential and safety profile.

- Structural modifications to enhance selectivity and potency against specific biological targets.

- Exploration of additional biological activities , such as anti-inflammatory or anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.